(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid
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Overview
Description
10-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 10-hydroxy substituent. It has a role as a metabolite.
Scientific Research Applications
Role in Inflammation and Tissue Regeneration
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid, as part of the families of resolvins and protectins derived from fatty acids like docosahexaenoic acid (DHA), plays a crucial role in the self-limited resolution of inflammation and tissue regeneration. These lipid mediators, identified in human blood following omega-3 fatty acid supplementation, exhibit significant anti-inflammatory and pro-resolving activities, as demonstrated in various studies involving human leukocytes and in vivo mouse models (Mas et al., 2012).
Neuroprotective and Anti-Inflammatory Properties
The compound has been studied for its neuroprotective characteristics. It is identified as a potent anti-inflammatory compound derived from DHA. Studies involving its structure and synthesis have shed light on its role in providing neuroprotection, indicating its potential application in managing neuroinflammatory conditions (Butovich, 2005).
Impact on Macrophage Mediators and Anti-Inflammatory Actions
Research has also uncovered its impact as a macrophage mediator. It is synthesized from DHA by macrophages and possesses potent anti-inflammatory and pro-resolving actions. This has implications for inflammation resolution, wound healing, and host defense, highlighting its importance in the body’s natural mechanisms for managing inflammation and promoting tissue healing (Serhan et al., 2009).
Inhibition of Blood Platelet Aggregation
Furthermore, studies have shown its capacity to inhibit blood platelet aggregation, which is a critical factor in thrombotic diseases. This property underscores its potential therapeutic application in cardiovascular diseases and conditions associated with abnormal platelet aggregation (Chen et al., 2009).
Synthesis and Structural Analysis
Research on its synthesis and structural analysis provides insights into the stereochemical properties of the compound, important for understanding its biological functions and potential pharmacological applications. The synthesis process of maresin-like lipid mediators and their structural elucidation is significant for developing therapeutic strategies targeting inflammation and tissue regeneration (Hong et al., 2019).
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,11E,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+ |
InChI Key |
DDCYKEYDTGCKAS-SKSHMZPZSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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